molecular formula C18H14N6S B258169 methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide

methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide

Cat. No. B258169
M. Wt: 346.4 g/mol
InChI Key: MYKJRHNFVAHXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide, also known as MPTP, is a chemical compound that is widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms. However, MPTP is also used as a tool in the study of Parkinson's disease and other neurological disorders.

Mechanism of Action

Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is a prodrug that is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is taken up by dopaminergic neurons in the brain via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS) and the depletion of ATP. This results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects
methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animals. These symptoms include tremors, rigidity, and bradykinesia. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide also induces oxidative stress and inflammation in the brain, which contribute to the degeneration of dopaminergic neurons.

Advantages and Limitations for Lab Experiments

Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it an ideal tool to study Parkinson's disease and other neurological disorders. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide-induced animal models of Parkinson's disease closely mimic the human disease's pathophysiology and symptoms, making them valuable for studying the disease's mechanisms and developing new treatments. However, methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is also a potent toxin that can be dangerous to handle, and its use in animal experiments requires strict safety precautions.

Future Directions

There are many future directions for research on methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide and its use in the study of Parkinson's disease and other neurological disorders. One direction is to develop new animal models of Parkinson's disease that more closely mimic the human disease's pathophysiology and symptoms. Another direction is to develop new treatments for Parkinson's disease that target the mechanisms of methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide-induced neurotoxicity. Finally, researchers could investigate the use of methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide as a tool to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide, or methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide, is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms. However, methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is also a valuable tool in the study of Parkinson's disease and other neurological disorders. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide-induced animal models of Parkinson's disease closely mimic the human disease's pathophysiology and symptoms, making them valuable for studying the disease's mechanisms and developing new treatments. Future research on methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide and its use in the study of neurological disorders could lead to new treatments and a better understanding of these diseases' pathophysiology.

Synthesis Methods

Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is synthesized by the reaction of 2-mercaptopyrimidine with 1-phenyl-1H-tetrazole-5-thiol in the presence of methyl iodide. The reaction yields methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide as a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Scientific Research Applications

Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is widely used in scientific research as a tool to study Parkinson's disease and other neurological disorders. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animals. Therefore, methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is used to create animal models of Parkinson's disease, which are used to study the disease's pathophysiology, develop new treatments, and test the efficacy of drugs.

properties

Product Name

methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide

Molecular Formula

C18H14N6S

Molecular Weight

346.4 g/mol

IUPAC Name

2-methylsulfanyl-4-phenyl-5-(1-phenyltetrazol-5-yl)pyrimidine

InChI

InChI=1S/C18H14N6S/c1-25-18-19-12-15(16(20-18)13-8-4-2-5-9-13)17-21-22-23-24(17)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

MYKJRHNFVAHXOX-UHFFFAOYSA-N

SMILES

CSC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CSC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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